除虫菊酯 I

描述

Pyrethrin I is a naturally occurring compound which is derived from chrysanthemum flowers. It has been used as an insecticide for centuries, and is widely used in both industrial and agricultural settings. Pyrethrin I is a widely studied compound, and has been found to be effective against a variety of insect pests, including mosquitoes, flies, and moths. In recent years, it has become increasingly popular due to its low toxicity to humans and other mammals, and its ability to rapidly break down in the environment.

科学研究应用

杀虫特性

除虫菊酯,包括除虫菊酯 I,长期以来一直因其强大的杀虫特性而闻名 . 它们通过与目标生物的神经系统复杂的相互作用来发挥其杀虫作用,从而深入了解其选择性毒性和作用机制 .

植物中的生物合成

负责在植物中产生除虫菊酯的生物合成途径是一个重要的研究领域。 这些途径涉及一系列酶促反应和基因调控 . 了解这些途径可以帮助优化除虫菊酯的生产,包括this compound。

拟除虫菊酯衍生物的合成

拟除虫菊酯衍生物的合成研究,包括天然和合成来源,是this compound 的另一个关键应用 . 这项研究可以导致开发具有改进特性的新型杀虫剂。

毒性和环境影响

除虫菊酯和拟除虫菊酯对人体健康的潜在毒性和其对环境的影响是研究的关键方面 . 了解这些方面可以指导这些化合物在各个领域的安全和可持续使用。

作用机制

Target of Action

Pyrethrin I, a potent biopesticide, primarily targets the nervous system of insects . It alters the function of sodium channels in nerve cells , leading to repetitive firing and eventual paralysis .

Result of Action

The result of Pyrethrin I’s action is the paralysis and eventual death of the target insect pests . The compound’s interaction with the nervous systems of target organisms provides insights into their selective toxicity and modes of action .

安全和危害

Pyrethrin I can be irritating if it gets on your skin. It can also cause tingling or numbness at the site of contact . High levels of pyrethrins or pyrethroids can cause dizziness, headache, nausea, muscle twitching, reduced energy, changes in awareness, convulsions and loss of consciousness . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

生化分析

Biochemical Properties

Pyrethrin I is highly hydrophobic . It is involved in complex interactions with the nervous systems of target organisms, providing insights into their selective toxicity and modes of action . The molecular structure and specific geometry enable pyrethrins to bond to specific sites of the sodium voltage-dependent channel (SVDC), mainly the S4–S5 linking segment of the II domain .

Cellular Effects

Pyrethrin I disrupts the normal function of voltage-gated sodium channels (VGSCs) in neurons . It also affects the function of voltage-gated calcium and voltage-gated chloride channels . In mammals, intoxication by pyrethrin I causes symptoms characterized by tremor, exaggerated startle response, and hyperexcitability .

Molecular Mechanism

The mechanism of action of Pyrethrin I involves complex interactions with the nervous systems of target organisms . It disrupts the normal function of voltage-gated sodium channels (VGSCs), exerting its insecticidal effects . It also affects the function of voltage-gated calcium and voltage-gated chloride channels .

Temporal Effects in Laboratory Settings

Pyrethrin I alone has a lethal effect, a greater killing power, and acts in minutes . Its effects can change over time. For instance, insects can metabolize pyrethrin II and recover in a few hours .

Dosage Effects in Animal Models

In animal models, the effects of Pyrethrin I vary with different dosages . For instance, dogs fed extremely large doses of pyrethrins have experienced drooling, tremors, uncoordinated movement, and difficulty breathing . In cats, inappropriate use of such products may lead to toxic signs and even death .

Metabolic Pathways

The comprehensive analysis of metabolites revealed that serum pyrethroid insecticides, especially deltamethrin, were linked to various plasma lipid metabolites, many of which participated in the glycerophospholipid metabolism pathway .

Transport and Distribution

The observed translocation of pyrethrin intermediates suggests the traversal of multiple cellular barriers . Unless all transport occurs in an apoplastic and unidirectional manner, ABC transporters may potentially serve as the initial step in the transport mechanism of pyrethrin precursors from the glandular trichomes into the ovary pericarp .

Subcellular Localization

Recent discoveries have significantly enhanced our understanding of pyrethrin biosynthesis and its subcellular localization in pyrethrum plants . Initially believed to accumulate primarily in the trichomes of floral ovaries, advancements in isolation and extraction methods have revised this view . The final assembly of pyrethrins occurs in the developing achenes .

属性

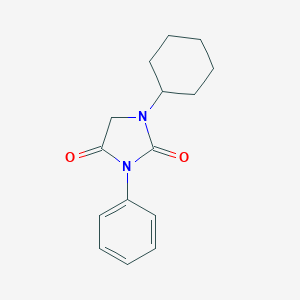

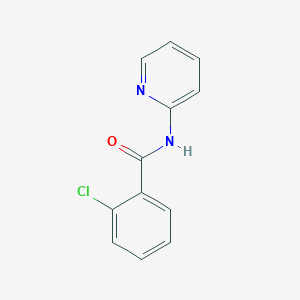

IUPAC Name |

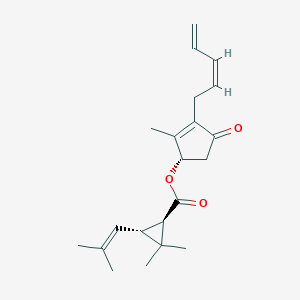

[(1S)-2-methyl-4-oxo-3-[(2Z)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8-/t16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVGZAWFACYCSP-VUMXUWRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C/C=C\C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034499 | |

| Record name | Pyrethrin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 170 °C at 0.1 mm Hg, decomposes, BP: 146-150 °C at 0.0005 mm Hg | |

| Record name | PYRETHRIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in kerosene, ethylene dichloride, nitromethane., Soluble in ethanol, ethyl ether, carbon tetrachloride, petroleum ether, In water, 0.2 mg/L (temperature not specified) | |

| Record name | PYRETHRIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5192 g/cu cm at 18 °C | |

| Record name | PYRETHRIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.03X10-5 mm Hg at 25 °C | |

| Record name | PYRETHRIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, Mode of action of pyrethrum & related cmpd has been studied more in insects & in other invertebrates than in mammals. This action involves ion transport through the membrane of nerve axons &, at least in invertebrates & lower vertebrates, it exhibits a negative temperature coefficient. In both of these important ways & in many details, the mode of action of pyrethrin & pyrethroids resembles that of DDT. Esterases & mixed-function oxidase system differ in their relative importance for metabolizing different synthetic pyrethroids. The same may be true of the constituents of pyrethrum, depending on strain, species, & other factors. /Pyrethrins and pyrethroids/, The primary site of action for pyrethrins ... is the sodium channel of nerve cells. Using a variety of methods, including voltage clamp and patch clamp techniques, it has been shown that pyrethrins ... slow the closing of sodium channel gates following an initial influx of sodium during the depolarizing phase of an action potential, which results in a prolonged sodium tail current., Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis & death follow. /Pyrethrins/ | |

| Record name | PYRETHRIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid | |

CAS RN |

121-21-1 | |

| Record name | Pyrethrin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrethrin I [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrethrin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-4-oxo-3-(penta-2,4-dienyl)cyclopent-2-enyl [1R-[1α[S*(Z)],3β]]-chrysanthemate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRETHRIN I | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T018I9EQOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRETHRIN I | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6302 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: [] Pyrethrin I, a natural insecticide found in Chrysanthemum cinerariifolium, primarily targets the nervous system of insects. It acts by binding to voltage-gated sodium channels in nerve cells, preventing their closure. This disruption in sodium channel function leads to repetitive nerve impulses, causing paralysis and ultimately death of the insect. [] Specifically, studies on cockroaches (Periplaneta americana) suggest that the primary site of action may be within the ganglia of the nervous system. [] This is supported by the observation that pyrethrin I affects spontaneous nervous activity in the ganglia at concentrations lower than those required to impact axonic conduction.

ANone: Pyrethrin I is a complex organic molecule with the following characteristics:

A: Yes, researchers have used various spectroscopic techniques to characterize Pyrethrin I: [] Infrared spectroscopy (IR) has been instrumental in identifying and differentiating Pyrethrin I from other pyrethrins, revealing crucial structural differences. [] Gas chromatography coupled with infrared detection (GC-IR) is a powerful technique employed to obtain infrared spectra of Pyrethrin I, offering valuable insights into its structure.

ANone: This section is not applicable as the provided research papers do not discuss catalytic properties or applications of Pyrethrin I.

ANone: This section is not applicable as the provided research papers do not discuss computational studies or modeling of Pyrethrin I.

A: [] Structural variations within the pyrethrin family significantly influence their insecticidal potency. Pyrethrin I exhibits superior insecticidal activity compared to Pyrethrin II. Moreover, within each group (Pyrethrin I/II), the order of potency generally follows: Pyrethrin I(II) > Cinerin I(II) >> Jasmolin I(II). [] Synergistic studies with sesamex highlight the importance of structural features for susceptibility to detoxification mechanisms. Cinerin I, despite being less potent than Pyrethrin I, experiences a greater toxicity enhancement when combined with sesamex, suggesting structural differences impact detoxification rates.

ANone: This section is not applicable as the provided research papers primarily focus on the chemical and biological properties of Pyrethrin I and do not delve into specific SHE regulations.

A: [] Pyrethrin I undergoes extensive metabolic detoxification within the insect. Studies using radiolabeled Pyrethrin I in houseflies (Musca domestica) revealed that over 96% of the absorbed dose is detoxified within 4 hours. The detoxification process primarily involves modifications to the ketoalcohol portion of the molecule, while the chrysanthemic acid moiety and the ester linkage remain largely intact.

A: [] Researchers commonly employ various bioassays to assess the insecticidal efficacy of Pyrethrin I. The speed of paralytic action, measured as knockdown time (KD50), and the lethal dose required to kill 50% of the test population (LD50) are typical parameters used to quantify insecticidal potency. Houseflies (Musca domestica) are frequently used as a model insect in these bioassays. [] Beyond traditional insecticidal applications, Pyrethrin I also exhibits antiplasmodial activity against the malaria parasite Plasmodium falciparum and antitrypanosomal activity against Trypanosoma brucei rhodesiense.

A: [] Insect resistance to pyrethroids, including Pyrethrin I, poses a significant challenge. One mechanism involves reduced penetration of the insecticide through the insect cuticle. [] This resistance mechanism, observed in a strain of houseflies (Musca domestica), is often accompanied by cross-resistance to DDT.

A: [] The insecticidal properties of pyrethrum flowers have been recognized for centuries. Early research focused on characterizing the active components and developing methods for their extraction and analysis. A significant milestone was the isolation of Pyrethrin I and Pyrethrin II, the major insecticidal components of pyrethrum, by Staudinger and Ruzicka, contributing to a deeper understanding of pyrethrum's efficacy.

A: [] Research on Pyrethrin I exemplifies interdisciplinary collaboration, bringing together botanists, chemists, entomologists, and toxicologists. The study of Dalmatian pyrethrum (Tanacetum cinerariifolium) populations involves:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)

![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)

![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)